Ethyl 4-{[(4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)sulfonyl]amino}benzenecarboxylate
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Overview
Description
Ethyl 4-{[(4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)sulfonyl]amino}benzenecarboxylate is a complex organic compound known for its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-{[(4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)sulfonyl]amino}benzenecarboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyridine Intermediate: The synthesis begins with the preparation of the 3-chloro-5-(trifluoromethyl)-2-pyridinyl intermediate through a series of halogenation and substitution reactions.
Coupling with Phenol Derivative: The pyridine intermediate is then coupled with a phenol derivative under basic conditions to form the pyridinyl-oxyphenyl compound.
Sulfonylation: The resulting compound undergoes sulfonylation using sulfonyl chloride in the presence of a base to introduce the sulfonamide group.
Esterification: Finally, the carboxylic acid group is esterified with ethanol to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, improved reaction conditions, and efficient purification techniques to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-{[(4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)sulfonyl]amino}benzenecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to remove or alter certain functional groups, such as the nitro group.
Substitution: The compound is susceptible to nucleophilic and electrophilic substitution reactions, particularly at the pyridine and phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.
Scientific Research Applications
Ethyl 4-{[(4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)sulfonyl]amino}benzenecarboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions at the molecular level.
Industry: The compound can be used in the development of new materials, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of Ethyl 4-{[(4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)sulfonyl]amino}benzenecarboxylate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group and pyridine ring play crucial roles in its binding affinity and selectivity towards target proteins or enzymes. The sulfonamide linkage may also contribute to its overall biological activity by enhancing its stability and solubility.
Comparison with Similar Compounds
Ethyl 4-{[(4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)sulfonyl]amino}benzenecarboxylate can be compared with other similar compounds, such as:
Ethyl 4-{[(4-{[3-chloro-2-pyridinyl]oxy}phenyl)sulfonyl]amino}benzenecarboxylate: Lacks the trifluoromethyl group, which may result in different reactivity and biological activity.
Ethyl 4-{[(4-{[3-bromo-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)sulfonyl]amino}benzenecarboxylate: Contains a bromo group instead of a chloro group, potentially altering its chemical properties and interactions.
The unique combination of functional groups in this compound distinguishes it from these similar compounds, providing it with distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 4-[[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]sulfonylamino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClF3N2O5S/c1-2-31-20(28)13-3-5-15(6-4-13)27-33(29,30)17-9-7-16(8-10-17)32-19-18(22)11-14(12-26-19)21(23,24)25/h3-12,27H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUKOVDNNOBUBGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)OC3=C(C=C(C=N3)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClF3N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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